molecular formula C11H16O2 B1372731 2-Benzyloxy-2-methylpropan-1-OL CAS No. 91968-71-7

2-Benzyloxy-2-methylpropan-1-OL

Cat. No.: B1372731
CAS No.: 91968-71-7
M. Wt: 180.24 g/mol
InChI Key: FRHJVAJQSPVSKV-UHFFFAOYSA-N
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Description

2-Benzyloxy-2-methylpropan-1-OL, also known as 2-benzyloxy-2-methylpropane-1-ol or benzyloxy-methylpropane-1-ol, is a monohydric alcohol and an organic compound commonly used in chemical synthesis. This compound has a wide range of applications in scientific research, ranging from biochemical and physiological effects to lab experiments. In

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Benzyloxy-1-methylpyridinium triflate, a related compound, is recognized for its ability to convert alcohols into benzyl ethers efficiently. This process, which involves warming, is significant in the field of organic chemistry for the benzylation of a wide range of alcohols, yielding good to excellent results (Poon & Dudley, 2006).

Biofuel Production

In the context of biofuel, 2-methylpropan-1-ol (isobutanol) is a leading biofuel candidate. Research involving the engineered ketol-acid reductoisomerase and alcohol dehydrogenase has shown that this compound can be produced anaerobically from glucose in Escherichia coli, achieving a 100% theoretical yield. This advancement is critical for the economic viability of biofuel production (Bastian et al., 2011).

Atmospheric Chemistry

2-Hydroxy-2-methylpropanal, closely related to 2-Benzyloxy-2-methylpropan-1-OL, is identified as a significant compound in atmospheric chemistry. It is a product of the hydroxyl radical oxidation of biogenic hydrocarbons, playing a role in forming tropospheric ozone and potentially contributing to secondary organic aerosols (Spaulding et al., 2002).

Electrochemical Studies

Studies have shown that benzyloxy-functionalized diiron 1,3-propanedithiolate complexes, which include compounds similar to this compound, are relevant in the study of the active sites of [FeFe]-hydrogenases. These complexes provide insights into electrochemical properties significant in understanding hydrogenase enzymes (Song et al., 2012).

Solvent Effects in Electrochemical Oxidation

Research on the electrochemical oxidation of substituted benzylamines in a medium involving 2-methylpropan-2-ol has provided insights into the solvent and substituent effects on this process. The findings have implications for understanding specific and nonspecific solvent–solvent–solute interaction mechanisms in electrochemical reactions (Thirumoorthi & Elango, 2007).

Peptide Synthesis

In peptide synthesis, compounds like methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, derived from this compound, are used as building blocks. These compounds play a crucial role in the synthesis of dipeptides and have been demonstrated in the creation of model peptides (Breitenmoser et al., 2001).

Imaging and Diagnostic Applications

Hyperpolarized 2-methylpropan-2-ol has been explored as a potential contrast agent for magnetic resonance perfusion imaging. Due to its ability to freely diffuse in tissue, it offers advantages for robust and quantitative imaging in medical diagnostics (Grant et al., 2011).

Properties

IUPAC Name

2-methyl-2-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHJVAJQSPVSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654734
Record name 2-(Benzyloxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91968-71-7
Record name 2-(Benzyloxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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